molecular formula C9H10O3 B039546 Methoxyphenylacetic acid CAS No. 7021-09-2

Methoxyphenylacetic acid

Cat. No. B039546
CAS RN: 7021-09-2
M. Wt: 166.17 g/mol
InChI Key: DIWVBIXQCNRCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methoxyphenylacetic acid can be prepared from anisole by a Friedel-Crafts reaction with ethyl oxalylchloride under the catalyst of aluminum trichloride. This process leads to ethyl 4-methoxybenzoylformate, which, without purification, is subjected to reduction by Wolff-Kishner-Huang reaction with hydrazine hydrate, achieving an overall yield of 55.4%. Its structure is characterized using IR, 1HNMR, and MS techniques (Zhu Jin-tao, 2011).

Molecular Structure Analysis

The molecular structure of methoxyphenylacetic acid exhibits specific interactions and conformations. For instance, in the case of its derivatives, the analysis of non-covalent interactions within the molecule highlights a balance in stabilizing different conformers, providing insights into its intramolecular dynamics and flexibility (Himanshi Singh et al., 2022).

Chemical Reactions and Properties

Methoxyphenylacetic acid undergoes various chemical reactions, highlighting its versatile chemical properties. For example, it can be synthesized through different pathways, including nitrations and Perkin condensation, and exhibits properties that make it a potential inhibitor for enzymes like soybean 15-lipoxygenase, indicating its significance in biochemical applications (H. Sadeghian et al., 2009).

Physical Properties Analysis

Methoxyphenylacetic acid's physical properties, such as its crystal structure, have been elucidated through various studies. For instance, the crystal structure of certain derivatives shows that the methoxy group is almost coplanar with the phenyl ring, demonstrating the compound's structural characteristics (I. Guzei et al., 2010).

Scientific Research Applications

  • Phytotoxic Effects in Agriculture : Methoxyphenylacetic acid compounds from Rhizoctonia solani, specifically m-Methoxyphenylacetic acid, have been shown to impair nodule function and N2-fixation in soybeans, leading to reduced growth and symbiotic N2-fixation activity (Orellana & Mandava, 1983).

  • Pharmaceutical Applications : A novel synthetic technology for 4-methoxyphenylacetic acid has been developed, yielding 55.4% from anisole, which is significant for pharmaceutical uses (Zhu Jin-tao, 2011).

  • Electrochemical Applications : Anodic methoxylation of phenylacetic acids in methanol results in conversion to dimethyl acetal and methyl orthoester, with intermediate products confirmed through electrolysis (Wladislaw & Viertler, 1968).

  • Medical Diagnostics : The compound homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) has been assayed using liquid chromatography with electrochemical detection in patients with neuroblastoma, pheochromocytoma, and Parkinson's disease, aiding in diagnosis and monitoring (Morrisey & Shihabi, 1979).

  • Chemical Solubility and Purification : Para-methoxyphenylacetic acid exhibits high solubility in propan-2-ol and lower in water, with an optimal purification process developed through crystallization in propan-2-ol + toluene binary systems (Tangirala et al., 2018).

  • Biosynthesis in Plants : The biosynthesis and metabolism of 2-hydroxy-3-methoxyphenylacetic acid in Astilbe plants are influenced by prephenic acid levels and environmental factors (Kindl, 1969).

  • Antibacterial and Antifungal Properties : Sodium, cobalt, and tin complexes of o-nitro-/o-methoxyphenylacetic acid show promising antibacterial, antifungal, and enzyme inhibition activities, which could be useful against infectious and Alzheimer diseases (Danish et al., 2020).

  • Biotechnological Synthesis : Bacillus subtilis ZJB-063 has been used for biosynthesis of p-methoxyphenylacetic acid from p-methoxyphenylacetonitrile, with enhanced reusability after treatment with PEI and glutaraldehyde (Chen, Zheng & Shen, 2008).

Safety And Hazards

Methoxyphenylacetic acid is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Chemists at the University of Maryland have worked out a one-step synthesis for α-methoxyphenylacetic acids, updating a 40-year-old reaction . This new method could potentially address the drawbacks that have long plagued chemists in the synthesis of Methoxyphenylacetic acid .

properties

IUPAC Name

2-methoxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVBIXQCNRCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020829
Record name 2-Methoxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxyphenylacetic acid

CAS RN

7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8
Record name Methoxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7021-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyphenylacetic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyphenylacetic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026164261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyphenylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(methoxy)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-alpha-methoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methoxy(phenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT0P17A95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methoxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methoxyphenylacetic acid
Reactant of Route 2
Methoxyphenylacetic acid
Reactant of Route 3
Methoxyphenylacetic acid
Reactant of Route 4
Methoxyphenylacetic acid
Reactant of Route 5
Methoxyphenylacetic acid
Reactant of Route 6
Methoxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.